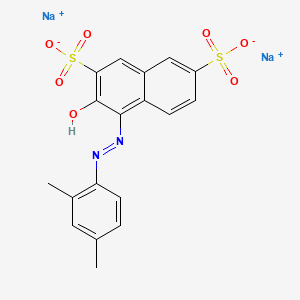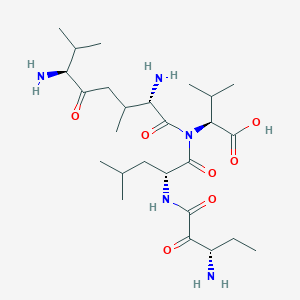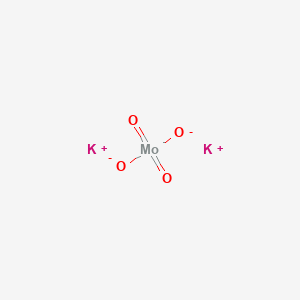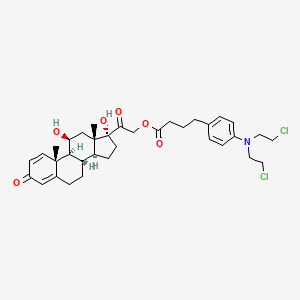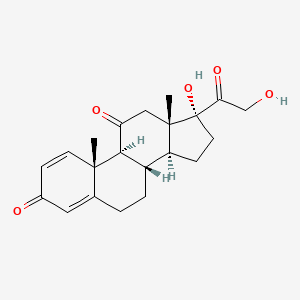
PD173212
Overview
Description
PD 173212: is a selective blocker of N-type voltage-sensitive calcium channels (Cav2.2). It is known for its potent inhibition of calcium influx in human neuroblastoma cells and has shown efficacy in various in vivo models .
Mechanism of Action
Target of Action
PD 173212 is a selective blocker of N-type voltage-sensitive calcium channels (VSCCs), also known as Cav2.2 . These channels play a crucial role in the transmission of pain signals from peripheral areas to the central nervous system .
Mode of Action
PD 173212 interacts with its targets, the N-type VSCCs, by binding to these channels and blocking them . This blockage inhibits the influx of calcium ions into the cells, which is a critical step in the transmission of pain signals .
Biochemical Pathways
The primary biochemical pathway affected by PD 173212 is the pain signaling pathway. By blocking the N-type VSCCs, PD 173212 prevents the propagation of pain signals along the neurons. This action disrupts the normal functioning of the pain signaling pathway, leading to a reduction in the perception of pain .
Result of Action
The primary molecular effect of PD 173212’s action is the inhibition of calcium influx in cells due to the blockage of N-type VSCCs . This action leads to a decrease in the transmission of pain signals, thereby reducing the perception of pain .
Biochemical Analysis
Biochemical Properties
PD 173212 plays a significant role in biochemical reactions by selectively blocking N-type (Cav2.2) voltage-sensitive calcium channels (VSCCs) . It potently inhibits VSCC-mediated calcium influx in IMR-32 human neuroblastoma cells . The compound interacts with these channels and blocks them, thereby inhibiting the influx of calcium ions .
Cellular Effects
PD 173212 has been shown to have effects on various types of cells and cellular processes. In IMR-32 human neuroblastoma cells, it inhibits VSCC-mediated calcium influx . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of PD 173212 involves its binding to N-type (Cav2.2) voltage-sensitive calcium channels (VSCCs), leading to their blockage . This blockage inhibits the influx of calcium ions into the cells . The compound does not significantly affect sodium or potassium channels .
Temporal Effects in Laboratory Settings
It has been shown to have in vivo efficacy in a murine audiogenic seizure model
Dosage Effects in Animal Models
The effects of PD 173212 vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: PD 173212 can be synthesized through a series of chemical reactions involving the coupling of specific amino acids and aromatic compounds. The process typically involves the use of protecting groups to ensure selective reactions at desired sites. The final product is obtained through deprotection and purification steps .
Industrial Production Methods: Industrial production of PD 173212 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline production and maintain consistency .
Chemical Reactions Analysis
Types of Reactions: PD 173212 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
PD 173212 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study calcium channel function and regulation.
Biology: Employed in research on neuronal signaling and neurotransmitter release.
Medicine: Investigated for its potential therapeutic effects in conditions involving abnormal calcium channel activity, such as chronic pain and epilepsy.
Industry: Utilized in the development of new drugs targeting calcium channels
Comparison with Similar Compounds
PD 173212 is unique in its high selectivity and potency for N-type calcium channels. Similar compounds include:
ω-Conotoxin GVIA: A peptide toxin that also blocks N-type calcium channels but with a different mechanism of action.
Ziconotide: A synthetic version of ω-conotoxin MVIIA, used clinically for pain management.
Gabapentin: A drug that indirectly affects calcium channels by modulating the activity of auxiliary subunits
PD 173212 stands out due to its small molecular size and ease of synthesis compared to peptide-based blockers like ω-conotoxin GVIA .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O3/c1-27(2)23-34(41(9)25-29-15-19-31(20-16-29)37(3,4)5)36(43)39-33(35(42)40-38(6,7)8)24-28-17-21-32(22-18-28)44-26-30-13-11-10-12-14-30/h10-22,27,33-34H,23-26H2,1-9H3,(H,39,43)(H,40,42)/t33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDHMGROXQUFNR-HEVIKAOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432752 | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217171-01-2 | |
| Record name | PD-173212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217171012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-173212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UUP5FPKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


